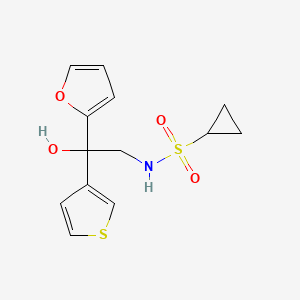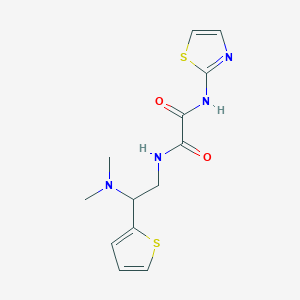![molecular formula C22H21N3O4 B2860134 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide CAS No. 877656-84-3](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide is a complex organic compound belonging to the benzofuro[3,2-d]pyrimidine class. This compound features a benzofuran ring fused to a pyrimidinone ring, with phenyl and diethylacetamide substituents. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide typically involves multi-step organic reactions. One common approach is the aza-Wittig reaction, where iminophosphoranes react with n-butyl isocyanate at temperatures ranging from 40°C to 50°C to form carbodiimide intermediates[_{{{CITATION{{{1{An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2 ...](https://journals.sagepub.com/doi/pdf/10.1177/1747519819858734). These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired compound[{{{CITATION{{{_1{An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro3,2 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated by reagents like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: : Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: : It can be used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes such as topoisomerase I or act as sigma receptor ligands, affecting various biological processes.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features and potential applications. Similar compounds include other benzofuro[3,2-d]pyrimidines and related heterocyclic compounds. These compounds share common structural elements but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Propriétés
Numéro CAS |
877656-84-3 |
|---|---|
Formule moléculaire |
C22H21N3O4 |
Poids moléculaire |
391.427 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C22H21N3O4/c1-3-23(4-2)18(26)14-24-19-16-12-8-9-13-17(16)29-20(19)21(27)25(22(24)28)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
Clé InChI |
UXCRCBDWUCXCOQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2860052.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B2860053.png)


![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860056.png)
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2860057.png)
![1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one](/img/structure/B2860058.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2860061.png)
![5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2860063.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea](/img/structure/B2860067.png)
![2-[cyano(phenyl)amino]-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2860070.png)


